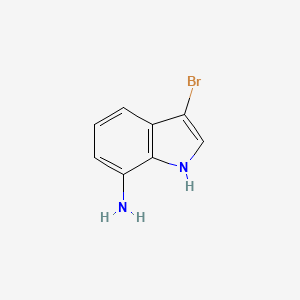

3-Bromo-1H-indol-7-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTCBNORDMIMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696019 | |

| Record name | 3-Bromo-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084328-82-4 | |

| Record name | 3-Bromo-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084328-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1h Indol 7 Amine

Retrosynthetic Analysis and Established Synthetic Routes

A retrosynthetic analysis of 3-Bromo-1H-indol-7-amine suggests several potential disconnection points. Key strategies involve either forming the indole (B1671886) ring with pre-installed substituents on the arene precursor or functionalizing a pre-formed indole core.

Classical Approaches to Indole Core Formation

Traditional indole syntheses, such as the Fischer, Bartoli, and Reissert methods, remain fundamental in heterocyclic chemistry. acs.org However, their application to the synthesis of 7-substituted indoles can be challenging. scribd.com

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While versatile, achieving specific substitution patterns like that in this compound would necessitate a suitably substituted phenylhydrazine, which may be difficult to procure or synthesize. rsc.org

Bartoli Indole Synthesis: The Bartoli synthesis is a prominent method for preparing 7-substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. scribd.com This approach is often preferred for its efficiency and flexibility in constructing complex indoles. scribd.com

Reissert Indole Synthesis: This method involves the reductive cyclization of o-nitro- or o-acylaminophenyl derivatives. It offers another pathway to the indole core but, like the Fischer synthesis, relies on the availability of appropriately substituted precursors. acs.orgdntb.gov.ua

A common strategy involves building the benzenoid portion of the indole from a substituted pyrrole (B145914), which can be advantageous for creating specific substitution patterns. acs.org

Regioselective Functionalization Strategies at C3 and C7 Positions

Achieving the desired substitution pattern on a pre-existing indole ring requires highly regioselective reactions. The inherent reactivity of the indole nucleus, particularly at the C2 and C3 positions, makes selective functionalization of the benzene (B151609) ring moiety a significant challenge. nih.gov

C3-Bromination: The C3 position of indole is highly susceptible to electrophilic substitution.

N-Bromosuccinimide (NBS): A common and effective reagent for the bromination of indoles at the C3 position is N-bromosuccinimide (NBS). chim.it The reaction is often carried out in various solvents like acetonitrile (B52724), dichloromethane, or chloroform. chim.it To prevent side reactions, particularly at the N1 position, an N-protecting group such as tert-butyldimethylsilyl (TBDMS) can be employed. This protecting group can be readily removed after the desired functionalization. orgsyn.org

C7-Amination: Introducing an amine group selectively at the C7 position is a more complex task.

Directed C-H Amination: Recent advances have focused on transition metal-catalyzed directed C-H amination. An iron-catalyzed method has been developed for the C7-selective amination of indoles, directly installing an NH2 group. This approach utilizes a directing group to achieve high regioselectivity. nih.gov

Rhodium-Catalyzed C7 Arylation: While not a direct amination, rhodium-catalyzed C7 arylation of indoles with aryl bromides, using a removable N-PR2 directing group, demonstrates a strategy for functionalizing the C7 position. nih.gov This could potentially be adapted for amination.

From 7-Bromoindoles: An alternative strategy involves starting with a 7-bromoindole (B1273607) derivative. The bromine atom at the C7 position can then be converted to an amino group through methods like the Buchwald-Hartwig amination or other nucleophilic substitution reactions. This approach is often used in the synthesis of C7-substituted tryptophan derivatives. acs.org

Novel Synthetic Protocols and Optimization Studies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. Research in this area has led to novel protocols and optimization of existing ones for the synthesis of complex indoles.

Catalytic Transformations for C-Br Bond Formation and Indole Annulation

Catalytic methods play a crucial role in modern organic synthesis, offering high efficiency and selectivity.

Palladium- and Copper-Catalyzed Reactions: Palladium- or copper-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes are a convenient approach for synthesizing 2-substituted or 2,3-disubstituted indoles. researchgate.net

Rhodium(III)-Catalyzed C7 Halogenation: A rhodium(III)-catalyzed method for the selective C7 halogenation of indolines has been reported, which offers excellent regioselectivity and is feasible on a gram scale. The resulting halogenated indoline (B122111) can be a precursor to the desired indole. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of less hazardous reagents and more sustainable processes.

One-Pot Cascade Reactions: One-pot cascade reactions that avoid hazardous reagents and multiple synthetic steps are a greener alternative. For example, a method for synthesizing 3-chloro-1H-indol-7-amine utilizes a cascade reaction that is scalable and avoids many of the drawbacks of traditional stepwise synthesis.

Use of Greener Catalysts and Solvents: Research into the use of solid acid catalysts, such as theophylline (B1681296) hydrogen sulfate, for indole synthesis highlights a move towards more environmentally friendly catalytic systems. bohrium.com Similarly, exploring reactions in benign solvents like ethanol (B145695) and water contributes to greener synthetic protocols. rsc.orgbohrium.com

Process Intensification and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process parameters to ensure safety, efficiency, and cost-effectiveness.

Flow Chemistry: Modern industrial facilities are increasingly employing flow chemistry to improve heat transfer, reduce reaction times, and increase yields. For instance, the bromination of 1H-indol-5-amine using NBS in a microreactor has been shown to achieve high yield and purity.

Optimization of Reaction Conditions: For large-scale synthesis, optimization of reaction conditions is critical. This includes the choice of reagents, solvents, temperature, and reaction time. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related heterocyclic compound, extensive screening of brominating agents and reaction conditions was performed to identify a safe and scalable protocol, ultimately using NBS in sulfuric acid. mdpi.comnih.gov This systematic approach to optimization is directly applicable to the production of this compound.

Table of Synthetic Parameters for Indole Functionalization:

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| C3-Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | -78 to RT | 84 | orgsyn.org |

| C7-Amination (Directed) | Iron Catalyst | Not Specified | Not Specified | Up to 4500 TON | nih.gov |

| C7-Arylation (Directed) | Rh(PPh3)3Cl / LiOtBu | m-xylene | 150 | 84 | nih.gov |

| Indole Annulation | BF3·OEt2 | 1,2-dichloroethane | 90 | Good to Excellent | acs.org |

| Bromination (Industrial Scale) | NBS / H2SO4 | Sulfuric Acid | 25 | 76-81 | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1h Indol 7 Amine

Reactions at the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The presence of a strongly activating amino group at C7 and a deactivating bromo group at C3 modulates this reactivity and directs the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution Dynamics on the Indole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of indoles, typically occurring at the C3 position due to the high electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. masterorganicchemistry.comnih.gov However, in 3-Bromo-1H-indol-7-amine, the C3 position is already substituted.

The regioselectivity of further electrophilic attack is therefore directed by the combined influence of the indole nitrogen, the C7-amino group, and the C3-bromo substituent.

Activating and Directing Effects : The amino group at C7 is a powerful activating group and an ortho, para-director. wikipedia.org It strongly donates electron density into the benzene portion of the indole ring, enhancing its nucleophilicity. Its directing influence would favor substitution at the C6 and C4 positions (ortho and para to the amino group, respectively).

Deactivating and Directing Effects : The bromo substituent at C3 is a deactivating group due to its inductive electron-withdrawal, but it also directs incoming electrophiles to the ortho and para positions (C2 and C4) via resonance.

Indole Nucleus Influence : The indole system itself favors substitution on the pyrrole (B145914) ring, but with C3 blocked, reactivity shifts to the benzene ring.

The synergistic effect of the C7-amino group's powerful activation at C4 and C6, combined with the weaker directing effect of the C3-bromo group towards C4, suggests that electrophilic substitution would preferentially occur on the benzene ring. The C4 and C6 positions are the most likely sites for substitution, with the precise outcome depending on the nature of the electrophile and the reaction conditions. For instance, in related 7-aminoindole systems, functionalization of the benzene ring is a viable synthetic pathway. nih.gov

Nucleophilic Aromatic Substitution Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The indole nucleus of this compound is electron-rich, and the C7-amino group is strongly electron-donating, making the ring system deactivated towards nucleophilic attack. Consequently, direct nucleophilic displacement of hydrogen or other groups from the indole nucleus is not a generally observed reaction pathway for this compound under standard conditions.

Oxidative and Reductive Transformations of the Indole System

The electron-rich indole nucleus can undergo various oxidative and reductive transformations.

Oxidative Transformations: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov A common transformation for 3-substituted indoles is the oxidation of the C2 position to form 2-oxindole derivatives. researchgate.net This process often involves initial electrophilic attack at the C3 position, followed by rearrangement. For this compound, oxidation could potentially yield 3-bromo-7-amino-1,3-dihydro-2H-indol-2-one. Halide-catalyzed oxidation using reagents like Oxone has been shown to be effective for converting 3-substituted indoles into 2-oxindoles. nih.gov Other methods may utilize stoichiometric amounts of reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (mCPBA). nih.gov

Reductive Transformations: Catalytic hydrogenation of the indole ring system typically reduces the benzene portion of the molecule, as the pyrrole ring is more resistant to reduction. However, a more common reductive pathway for this specific molecule involves the C-Br bond, as discussed in section 3.2.2. Selective reduction of the aryl ring while preserving the C-Br and C-NH2 bonds would require careful selection of catalysts and conditions, such as using specific rhodium or ruthenium catalysts.

Reactivity of the Bromo Substituent at C3

The bromine atom at the C3 position is the most versatile functional handle for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The C3-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, providing a powerful method for introducing aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method is widely used for the synthesis of 3-arylindoles. While specific studies on this compound are limited, conditions used for other 3-bromoindoles and bromoindazoles are applicable. nih.govnih.govresearchgate.net Typical catalysts include palladium complexes with phosphine ligands.

| Reaction | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 60-140 |

Heck Reaction: The Heck reaction involves the coupling of the 3-bromoindole with an alkene to form a 3-vinylindole derivative. wikipedia.org The reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the catalyst. acs.orgorganic-chemistry.org The stereoselectivity of the reaction generally favors the formation of the trans alkene product. organic-chemistry.org

| Reaction | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Heck | Pd(OAc)₂/PPh₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) | 100-120 |

Sonogashira Coupling: This reaction allows for the synthesis of 3-alkynylindoles by coupling this compound with a terminal alkyne. libretexts.orgrsc.orgnih.gov The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org Copper-free conditions have also been developed. nih.govorganic-chemistry.org

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | DMF or THF | 25-80 |

Nucleophilic Displacement Reactions and Reductive Debromination

Nucleophilic Displacement: Direct nucleophilic substitution of the bromine atom at C3 can be challenging. However, the reaction is facilitated by phase-transfer catalysis (PTC). researchgate.net This method uses a phase-transfer agent, such as a quaternary ammonium salt or a crown ether, to transport a nucleophile from an aqueous or solid phase into the organic phase where the indole substrate is dissolved. nih.govijirset.comspcmc.ac.in This technique enables the displacement of the bromide with a variety of sulfur, nitrogen, and oxygen nucleophiles. researchgate.net

| Nucleophile | Reagent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Thiolate | R-SH | KOH / 18-crown-6 | Acetonitrile, 60 °C | 3-(Alkylthio)indole |

| Amine | R₂NH | KOH / 18-crown-6 | Reflux | 3-(Amino)indole |

| Alkoxide | R-OH | KOH / 18-crown-6 | Reflux | 3-(Alkoxy)indole |

Reductive Debromination: The C3-bromo group can be removed through reductive debromination to yield 7-aminoindole. This can be achieved through several methods, including catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. organic-chemistry.org This method is often chemoselective, allowing for the removal of the bromo group without affecting other functional groups. organic-chemistry.org Other methods may involve the use of hydride reagents or radical-based reductions.

Reactions Involving the Amine Functionality at C7

The primary amino group at the C7 position of this compound serves as a key site for various chemical modifications, including acylation, alkylation, condensation, and cyclization reactions. These transformations are fundamental for the construction of more complex heterocyclic systems and for the introduction of diverse substituents to modulate the molecule's properties.

Acylation and Alkylation Reactions of the 7-Amino Group

The nucleophilic nature of the 7-amino group readily allows for acylation and alkylation reactions.

Acylation: The acylation of the 7-amino group can be achieved using various acylating agents, such as acyl chlorides and acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of aminoindoles suggests that these reactions would proceed efficiently. For instance, the acylation of related aminoindoles is a common strategy in the synthesis of biologically active compounds. The reaction conditions can be tailored to favor mono- or di-acylation, depending on the stoichiometry of the reagents and the reaction parameters.

Alkylation: Similarly, the 7-amino group can undergo alkylation with alkyl halides or other alkylating agents. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium salt) can be controlled by the choice of reagents and reaction conditions. The introduction of alkyl groups at this position can significantly influence the steric and electronic properties of the indole ring system.

A general representation of these reactions is shown below:

General Acylation of this compound

General Acylation of this compound General Alkylation of this compound

General Alkylation of this compoundA representative, though not exhaustive, table of potential acylation and alkylation reactions based on the general reactivity of aminoindoles is presented below.

| Reagent (R-X) | Product (Structure) | Reaction Type |

| Acetyl chloride | N-(3-bromo-1H-indol-7-yl)acetamide | Acylation |

| Benzoyl chloride | N-(3-bromo-1H-indol-7-yl)benzamide | Acylation |

| Methyl iodide | 3-bromo-N-methyl-1H-indol-7-amine | Alkylation |

| Benzyl bromide | N-benzyl-3-bromo-1H-indol-7-amine | Alkylation |

Condensation and Cyclization Reactions Utilizing the Amine Moiety

The 7-amino group of this compound is a versatile handle for constructing fused heterocyclic systems through condensation and subsequent cyclization reactions. These reactions often involve the initial formation of an imine or enamine intermediate, which then undergoes an intramolecular cyclization.

One notable example of such a reaction is the interaction of 7-aminoindoles with dicarbonyl compounds. For instance, the reaction of 2,3-dimethyl-7-aminoindole with oxalacetic ester has been reported to lead to the formation of a novel pyrroloquinoxaline heterocyclic system. This transformation proceeds through an initial condensation between the amino group and one of the carbonyl groups of the oxalacetic ester, followed by an intramolecular cyclization and subsequent aromatization. researchgate.net A similar reactivity pattern can be anticipated for this compound.

The general scheme for such a condensation-cyclization reaction can be depicted as follows:

General Condensation-Cyclization of this compound with a Dicarbonyl Compound

General Condensation-Cyclization of this compound with a Dicarbonyl CompoundThe following table provides hypothetical examples of condensation and cyclization reactions based on known transformations of aminoindoles.

| Reactant | Intermediate | Product (Fused Heterocycle) |

| Pentane-2,4-dione | Enamine | Pyrido[3,2-g]indole derivative |

| Ethyl acetoacetate | Imine | Pyrrolo[3,2-g]quinolin-2-one derivative |

| Diethyl malonate | Amide | Pyrrolo[3,2-g]quinoline-2,4-dione derivative |

Mechanistic Elucidation via Kinetic and Spectroscopic Studies of this compound Reactions

Detailed mechanistic investigations, including kinetic and spectroscopic studies, are crucial for understanding the reactivity of this compound and for optimizing reaction conditions. However, a comprehensive search of the current scientific literature reveals a scarcity of such studies specifically focused on this compound.

Inference from Analogous Systems: Mechanistic insights can be inferred from studies on related indole derivatives. For instance, computational kinetics studies on the antioxidant activity of tryptamine, an aminoindole derivative, have elucidated the contributions of different reaction mechanisms, such as radical adduct formation (RAF), single electron transfer (SET), and hydrogen atom transfer (HAT). acs.org These studies highlight the importance of the indole nitrogen and the amino group in radical scavenging processes. While not directly applicable to the reactions of the 7-amino group discussed here, they underscore the complex electronic nature of the aminoindole scaffold.

Future Outlook: The lack of specific mechanistic data for this compound presents an opportunity for future research. Detailed kinetic studies, including determination of reaction orders, rate constants, and activation parameters, would provide quantitative insights into the reactivity of the 7-amino group. Furthermore, advanced spectroscopic techniques, such as transient absorption spectroscopy, could be employed to detect and characterize short-lived reaction intermediates, thereby providing a more complete picture of the reaction mechanisms. Such studies would not only enhance our fundamental understanding of the chemistry of this important heterocyclic compound but also facilitate its application in the synthesis of novel functional molecules.

Derivatization and Functionalization Strategies of 3 Bromo 1h Indol 7 Amine

Synthesis of Novel Indole (B1671886) Derivatives with Modified Substituents

The dual functionality of 3-Bromo-1H-indol-7-amine serves as a versatile starting point for the synthesis of novel indole derivatives. The bromine atom is a handle for various cross-coupling reactions, while the amino group can be readily modified through standard amine chemistry. This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships.

The chemical behavior of the this compound core is governed by the electronic properties of its intrinsic substituents and any additional groups introduced during derivatization.

Amino Group (C7): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the indole system, particularly at the C4 and C6 positions, making it more susceptible to electrophilic aromatic substitution.

Bromo Group (C3): The bromine atom at the C3 position has a dual electronic effect. It is an electron-withdrawing group via induction, which generally deactivates the ring towards electrophilic attack. libretexts.org However, through resonance, it can donate lone-pair electrons, which, combined with the innate reactivity of the C3 position, makes it an excellent leaving group in palladium-catalyzed cross-coupling reactions. The presence of bromine at C3 also blocks this site from undesired electrophilic reactions or oxidative oligomerization, which can be a problem with unprotected indoles. acs.orgnih.gov

The interplay of these groups dictates the reactivity for further functionalization. For instance, the amino group can be acylated, alkylated, or used in condensation reactions, while the bromo group can be substituted via powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The nature of the substituents introduced can dramatically alter the molecule's properties, including its steric profile, electronics, and potential biological interactions.

Table 1: Influence of Intrinsic Functional Groups on the Reactivity of the Indole Ring

| Functional Group | Position | Electronic Effect | Influence on Reactivity | Potential Reactions |

|---|---|---|---|---|

| Amine | C7 | Activating, Electron-Donating | Enhances electrophilic substitution on the benzene (B151609) moiety. | Acylation, Alkylation, Sulfonylation, Diazotization, Amide bond formation. |

| Bromo | C3 | Deactivating (Inductive), Directing (Resonance) | Excellent leaving group for cross-coupling reactions. Blocks C3 position. | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck couplings. |

The orthogonal reactivity of the C3-bromo and C7-amino groups makes this compound an ideal scaffold for combinatorial chemistry and the construction of compound libraries. rsc.org Such libraries are essential in drug discovery for screening against various biological targets. nih.gov

Strategies for library construction typically involve a multi-step sequence where each functional group is addressed selectively.

Functionalization of the C7-Amine: The primary amine can be reacted with a diverse set of carboxylic acids (via amide coupling), sulfonyl chlorides, or isocyanates to introduce a wide range of R¹ groups.

Functionalization of the C3-Bromo Position: The resulting N-functionalized 3-bromoindole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids or the Buchwald-Hartwig amination with various amines, to install a second point of diversity (R²). acs.orgnih.gov

This approach allows for the rapid generation of a large matrix of compounds from a single, versatile starting material. A practical route to substituted 7-aminoindoles has been developed, highlighting their utility as precursors for generating large libraries of compounds through further functionalization, such as coupling reactions. acs.org

Table 2: Representative Library of Derivatives from this compound

| Entry | R¹ (from C7-Amine) | R² (from C3-Bromo) | Amine Derivatization Method | C3 Derivatization Method |

|---|---|---|---|---|

| 1 | Acetyl | Phenyl | Acylation | Suzuki Coupling |

| 2 | Benzoyl | 4-Methoxyphenyl | Acylation | Suzuki Coupling |

| 3 | Methanesulfonyl | Piperidin-1-yl | Sulfonylation | Buchwald-Hartwig Coupling |

| 4 | Phenylcarbamoyl | Morpholino | Reaction with Isocyanate | Buchwald-Hartwig Coupling |

| 5 | Acetyl | Phenylethynyl | Acylation | Sonogashira Coupling |

Polymerization and Oligomerization Studies Involving this compound Monomers

The polymerization and oligomerization of indole-based monomers are of interest for developing novel conductive polymers and organic electronic materials. However, uncontrolled oligomerization of indole derivatives can also be an undesired side reaction during synthesis and handling. acs.org

The structure of this compound suggests potential for controlled polymerization. The C3 position, often a site of reactive dimerization and oligomerization in indoles, is blocked by a bromine atom. acs.orgnih.gov This inherent stability could allow for more controlled polymerization pathways involving the other reactive sites.

Potential polymerization routes could involve:

Oxidative Polymerization: The C7-amino group, analogous to aniline (B41778), could potentially undergo oxidative chemical or electrochemical polymerization to form poly(indole-aniline)-type structures. The electronic properties of such polymers would be influenced by the indole nucleus.

Cross-Coupling Polymerization: Poly-indoles could be synthesized by converting the C3-bromo group to a boronic ester and then subjecting the monomer to Suzuki polycondensation. Alternatively, polymerization strategies could exploit both the amine and bromo functionalities.

Research into the instability of diindolylamines indicates that oxidative oligomerization is a likely decomposition pathway, which can be mitigated by blocking reactive sites, such as the C3 position. acs.org While specific studies on the polymerization of this compound are not widely reported, the principles of indole and aniline chemistry suggest it is a promising candidate for creating novel, well-defined oligomers and polymers.

Conjugation and Bioconjugation Chemistry of this compound

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. The functional groups on this compound make it suitable for such applications. fluorochem.co.ukchemscene.com

C7-Amine as a Conjugation Handle: The primary aromatic amine at the C7 position is a versatile handle for bioconjugation. It can be modified using a variety of well-established methods:

Amide Bond Formation: Reaction with activated esters, such as N-Hydroxysuccinimide (NHS) esters, on a biomolecule to form a stable amide linkage.

Thiocarbamide (Thiourea) Formation: Reaction with isothiocyanates.

Diazotization: The amine can be converted to a diazonium salt, which can then couple with electron-rich aromatic residues like tyrosine or histidine on a protein, although this method can be harsh for biological systems.

C3-Bromo as an Orthogonal Handle: The C3-bromo group provides an orthogonal site for conjugation, primarily through palladium-catalyzed cross-coupling reactions. This would typically be performed on the standalone molecule before conjugation to a biomolecule. For example, a Sonogashira coupling could be used to attach a terminal alkyne, which could then be used in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), for highly efficient bioconjugation. acs.org

The ability to perform sequential and orthogonal functionalization at two different sites on the indole scaffold makes this compound a potentially valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted fluorescent probes. fluorochem.co.uk

Table 3: Potential Bioconjugation Reactions for this compound

| Functional Group | Reagent Type on Biomolecule/Linker | Resulting Linkage |

|---|---|---|

| C7-Amine | N-Hydroxysuccinimide (NHS) ester | Amide |

| C7-Amine | Isothiocyanate | Thiourea |

| C7-Amine | Aldehyde/Ketone (followed by reduction) | Secondary Amine |

| C3-Bromo (pre-functionalized to an alkyne) | Azide | Triazole (via Click Chemistry) |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 1h Indol 7 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 3-Bromo-1H-indol-7-amine. Advanced 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the protons and carbons in the molecule. researchgate.net

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom. ipb.pt The carbon atom attached to the bromine (C3) would be significantly shifted, while the carbon attached to the amino group (C7) would also show a characteristic chemical shift. The remaining carbon signals provide a complete map of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on known substituent effects on the indole (B1671886) scaffold. Actual experimental values may vary depending on the solvent and other conditions.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 10.5 - 11.5 (broad s) | - |

| 2 | 7.3 - 7.5 (s) | 125 - 128 |

| 3 | - | 95 - 100 |

| 3a | - | 128 - 131 |

| 4 | 7.0 - 7.2 (d) | 118 - 121 |

| 5 | 6.7 - 6.9 (t) | 115 - 118 |

| 6 | 6.5 - 6.7 (d) | 105 - 108 |

| 7 | - | 140 - 145 |

| 7a | - | 130 - 133 |

| 7-NH₂ | 4.5 - 5.5 (broad s) | - |

Mass Spectrometry Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. scirp.org In electron impact (EI) ionization, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation into smaller, charged species.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. miamioh.edu Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. miamioh.edu This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the indole ring is well-characterized. scirp.org Common fragmentation pathways for indole derivatives include the loss of small neutral molecules. libretexts.orgchemguide.co.uk For this compound, the primary fragmentation events are expected to be:

Loss of a bromine radical: The C-Br bond can cleave to form an [M-Br]⁺ ion, which would be a significant peak in the spectrum.

Loss of HCN: A characteristic fragmentation of the indole ring involves the cleavage of the pyrrole (B145914) moiety to lose a molecule of hydrogen cyanide (27 Da), leading to an [M-HCN]⁺ or [M-Br-HCN]⁺ fragment. scirp.org

Loss of NH₂/NH₃: Fragmentation involving the amino group can also occur, though it may be less favorable than the loss of the halogen.

Isotopic labeling studies, while not commonly reported for this specific molecule, could be employed to verify these fragmentation pathways. For example, by replacing the amine protons with deuterium (B1214612) (N-D₂), the mass of any fragments containing the amino group would shift by two mass units, confirming the origin of those fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Description |

| 210 | 212 | [C₈H₇BrN₂]⁺ | Molecular Ion (M⁺) |

| 131 | 131 | [M-Br]⁺ | Loss of a bromine radical |

| 183 | 185 | [M-HCN]⁺ | Loss of hydrogen cyanide from the molecular ion |

| 104 | 104 | [M-Br-HCN]⁺ | Loss of bromine followed by loss of hydrogen cyanide |

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of an indole derivative is typically stabilized by a network of intermolecular interactions. nih.govacs.org For this compound, these would include:

Hydrogen Bonding: The indole N-H group and the amino (NH₂) group are both excellent hydrogen bond donors. They would likely form strong hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen of the amino group or the π-system of the indole ring, creating chains or layered motifs in the crystal lattice. acs.org

π-π Stacking: The planar indole ring system facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal packing. nih.govnih.gov

Halogen Bonding: The bromine atom at the C3 position can act as a halogen bond donor, forming weak to moderate interactions with electronegative atoms (like oxygen or nitrogen) on nearby molecules. researchgate.net These Br···O or Br···N contacts can play a significant role in directing the crystal packing arrangement. researchgate.net

The indole ring itself is expected to be nearly planar. iucr.org The precise bond lengths and angles would be consistent with those observed for other substituted indoles.

Table 3: Typical Bond Lengths and Angles for a Substituted Indole Ring System (Data is generalized from known indole crystal structures.)

| Parameter | Typical Value |

| N1-C2 Bond Length | ~1.37 Å |

| C2-C3 Bond Length | ~1.36 Å |

| C3-C3a Bond Length | ~1.44 Å |

| N1-C7a Bond Length | ~1.38 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N (amine) Bond Length | ~1.39 Å |

| C2-N1-C7a Angle | ~108° |

| N1-C2-C3 Angle | ~111° |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. montclair.edu For this compound, the spectra would be dominated by vibrations associated with the indole ring, the amino group, and the carbon-bromine bond. nih.gov

Key expected vibrational modes include:

N-H Stretching: Two distinct N-H stretching regions are anticipated. The indole N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹. The 7-amino group (a primary amine) would show two bands in the 3300-3500 cm⁻¹ region, corresponding to its symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring will appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations (C=C) will produce a series of characteristic peaks in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group (scissoring) is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C7-NH₂ bond will likely be found in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Analysis of these vibrational modes can also provide conformational information in more complex derivatives, as the frequencies can be sensitive to the local molecular environment. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region |

| Indole N-H Stretch | 3400 - 3500 | High Frequency |

| Amine N-H Asymmetric Stretch | 3350 - 3500 | High Frequency |

| Amine N-H Symmetric Stretch | 3250 - 3400 | High Frequency |

| Aromatic C-H Stretch | 3000 - 3100 | High Frequency |

| Amine N-H Bend (Scissoring) | 1600 - 1650 | Fingerprint |

| Aromatic C=C Stretch | 1450 - 1620 | Fingerprint |

| C-N Stretch | 1250 - 1350 | Fingerprint |

| C-Br Stretch | 500 - 600 | Low Frequency |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

This compound itself is an achiral molecule and therefore does not exhibit circular dichroism (CD) or optical rotatory dispersion (ORD). However, chiroptical spectroscopy becomes a vital analytical technique for the stereochemical analysis of its chiral derivatives. Chirality could be introduced, for example, by attaching a chiral substituent to the amino group at C7 or by synthesizing a more complex derivative where the indole is part of a larger, asymmetric structure.

For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The indole chromophore gives rise to characteristic electronic transitions in the UV region, primarily the ¹Lₐ and ¹Lₑ bands. doi.org The signs and magnitudes of the Cotton effects associated with these transitions in the CD spectrum are exquisitely sensitive to the stereochemistry of the molecule. rsc.org

Table 5: Typical Electronic Transitions of the Indole Chromophore for Chiroptical Analysis

| Transition | Approximate Wavelength Range (nm) | Description |

| ¹Lₑ | 270 - 300 | Longest wavelength transition, often with fine structure. |

| ¹Lₐ | 240 - 270 | More intense transition, often overlapping with ¹Lₑ. |

| ¹Bₑ/¹Bₐ | < 230 | High-energy transitions. |

Theoretical and Computational Studies of 3 Bromo 1h Indol 7 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Bromo-1H-indol-7-amine, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also provide crucial information about the molecule's energetic properties, such as its total energy and heat of formation. However, a specific search of scientific literature did not yield any studies that have performed and published DFT calculations for the ground state geometry and energetics of this compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A detailed FMO analysis for this compound, which would include the energies and spatial distributions of its HOMO and LUMO, has not been reported in the available scientific literature.

Reaction Pathway Modeling and Transition State Characterization

To understand how this compound might participate in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the transition state structures, which are the highest energy points along a reaction coordinate, and calculating the activation energies. Such studies are crucial for predicting reaction mechanisms and kinetics. At present, there are no published studies that model reaction pathways or characterize transition states involving this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, showing how the molecule might change its shape in different environments. Furthermore, these simulations can model the effects of solvents on the molecule's structure and behavior, which is critical for understanding its properties in solution. A review of the literature indicates that no molecular dynamics simulation studies have been specifically conducted and published for this compound.

Structure-Activity Relationship (SAR) Prediction through Cheminformatics and Machine Learning

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Cheminformatics and machine learning are increasingly used to develop predictive SAR models. These models can help in the design of new molecules with desired properties. While SAR studies exist for various classes of indole (B1671886) derivatives, a specific SAR analysis predicting the activity of this compound using cheminformatics or machine learning approaches is not available in the current scientific literature.

Biological and Medicinal Chemistry Applications of 3 Bromo 1h Indol 7 Amine Derivatives

Pharmacological Relevance of 7-Aminoindoles as Core Scaffolds

The 7-aminoindole core is a well-established pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a multitude of compounds designed to interact with various physiological targets. The strategic placement of the amino group at the 7-position of the indole (B1671886) ring provides a crucial vector for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of pharmacological properties.

Derivatives of the 7-aminoindole scaffold have been extensively investigated for their potential as kinase inhibitors, showcasing the importance of this core in the development of targeted cancer therapies. The nitrogen atom of the indole ring and the exocyclic amino group can participate in essential hydrogen bonding interactions with the hinge region of protein kinases, a critical factor for potent and selective inhibition.

Furthermore, the 7-aminoindole nucleus has been incorporated into molecules targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. The inherent physicochemical properties of this scaffold, including its aromaticity and hydrogen bonding capacity, make it an attractive starting point for the design of novel therapeutic agents for a variety of diseases.

Investigations into Specific Biological Targets and Pathways

Despite the broad interest in 7-aminoindoles, specific and detailed investigations into the biological targets and pathways modulated by 3-Bromo-1H-indol-7-amine and its derivatives are strikingly limited in publicly accessible scientific literature. The following sections reflect the general landscape of research on closely related 7-aminoindole compounds, highlighting the types of studies that would be necessary to elucidate the specific profile of the 3-bromo variant.

Enzyme Inhibition and Activation Mechanisms

Research into the enzyme inhibitory potential of 7-aminoindoles has been a fertile area of investigation. A significant body of work has focused on their role as inhibitors of various protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in cancer. The general mechanism of action for many 7-aminoindole-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme. The indole scaffold mimics the adenine (B156593) region of ATP, with the 7-amino group often forming key hydrogen bonds with the kinase hinge region.

While no specific studies detailing the enzyme inhibition profile of this compound have been identified, it is plausible that the introduction of a bromine atom at the 3-position could influence its inhibitory activity and selectivity. The steric and electronic effects of the bromine atom could alter the binding mode and affinity for target enzymes.

Receptor Binding Affinity and Selectivity Studies

The 7-aminoindole scaffold has also been utilized in the development of ligands for various receptors. For instance, derivatives have been explored for their affinity and selectivity towards serotonin (B10506) (5-HT) receptors and other neurotransmitter receptors, suggesting potential applications in the treatment of central nervous system disorders.

Specific receptor binding data for this compound is not currently available. To ascertain its therapeutic potential in this area, comprehensive screening against a panel of receptors would be required. Such studies would involve radioligand binding assays to determine the affinity (Ki or IC50 values) of the compound for various receptor subtypes and functional assays to characterize it as an agonist, antagonist, or inverse agonist.

Exploration of Antiproliferative and Antimicrobial Activities at a Mechanistic Level

The antiproliferative and antimicrobial activities of various substituted indoles have been reported. For instance, some 3-substituted indole derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and various microbial strains. The mechanisms underlying these activities are diverse and can include the inhibition of essential enzymes, disruption of cell membranes, or interference with DNA replication.

A study on 3-amino-1H-indoles and 3-amino-1H-7-azaindoles has reported their antiproliferative activities against several cancer cell lines. The most promising compound in that study, a 3-amino-1H-7-azaindole derivative, was found to induce cell cycle arrest at the G2/M phase. However, this study did not include the specific 3-bromo-7-aminoindole derivative.

To understand the potential antiproliferative and antimicrobial effects of this compound, it would be necessary to conduct in vitro assays against a panel of cancer cell lines and pathogenic microorganisms. Subsequent mechanistic studies would then be required to identify the specific cellular pathways affected by the compound.

Development of Prodrugs and Targeted Delivery Systems Incorporating this compound Derivatives

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. For amine-containing compounds like 7-aminoindoles, prodrug approaches can be employed to enhance solubility, increase membrane permeability, or achieve targeted drug delivery. Common strategies include the formation of amides, carbamates, or N-acyloxyalkyl derivatives, which can be enzymatically or chemically cleaved in vivo to release the active parent drug.

Currently, there is no published research on the design or evaluation of prodrugs specifically derived from this compound. The development of such systems would first require the identification of a specific biological activity for the parent compound that warrants further optimization through a prodrug approach.

Application in Chemical Biology Probes and Biosensors

Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively interact with a specific protein or biomolecule, allowing for the interrogation of its function in a cellular or in vivo context. The 7-aminoindole scaffold, with its modifiable structure, could potentially serve as a core for the development of such probes. For instance, a fluorescent dye could be attached to the 7-amino group to create a fluorescent probe for visualizing a target protein within a cell.

Similarly, biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a specific analyte. Derivatives of this compound could potentially be functionalized and immobilized onto a sensor surface to create a biosensor for a particular biological target. However, at present, there are no reports of this compound or its derivatives being utilized in the development of chemical biology probes or biosensors.

Applications in Materials Science and Advanced Technologies

Exploration as Monomers for Functional Polymers and Copolymers

There is no available research detailing the use of 3-Bromo-1H-indol-7-amine as a monomer for the synthesis of functional polymers or copolymers. The polymerization behavior, properties of resulting polymers, and potential applications have not been described in the scientific literature.

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

No studies have been found that investigate the integration of this compound into optoelectronic materials. Its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other related technologies has not been reported.

Role in Catalysis and Ligand Design

There is a lack of research on the role of this compound in catalysis or as a ligand for metal complexes. Its potential catalytic activity or utility in the design of new ligands for catalytic processes remains an uninvestigated area.

Due to the absence of research data, no data tables or detailed research findings can be provided for the specified applications of this compound.

Future Directions and Emerging Research Perspectives for 3 Bromo 1h Indol 7 Amine

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods for indole (B1671886) synthesis are well-established, the efficient and sustainable synthesis of specifically substituted indoles like 3-Bromo-1H-indol-7-amine remains an area ripe for innovation. Future research could pivot from traditional batch processing to more advanced and efficient methodologies.

Key areas for exploration include:

Continuous Flow Chemistry: The synthesis of indole derivatives and related heterocyclic compounds is increasingly benefiting from flow chemistry, which offers enhanced safety, reproducibility, and scalability. ijprajournal.comresearchgate.net Applying flow chemistry to the synthesis of this compound could streamline multi-step sequences, such as the nitration, reduction, and subsequent bromination of an indole precursor. beilstein-journals.org This approach allows for precise control over reaction parameters, potentially minimizing side reactions and improving yields, which can be challenging in batch processes involving reactive intermediates like organolithiums. okayama-u.ac.jp

Hybrid Catalytic Systems: Integrating different catalytic methods can open new synthetic pathways. For instance, a process combining metal-organic framework (MOF) catalysis with enzymatic reactions has been shown to produce chiral indole derivatives. acs.org Such a hybrid approach could be adapted to introduce chirality or perform selective functionalization on the this compound scaffold.

Advanced C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. beilstein-journals.org Recent breakthroughs in copper-catalyzed C5-H alkylation of indoles demonstrate the potential for regioselective modification of the indole core. news-medical.net Exploring similar late-stage C-H functionalization strategies could enable the rapid diversification of the this compound core, creating libraries of novel compounds for screening.

Photoredox and Electrocatalysis: These methods offer green and efficient alternatives to traditional reagents for bond formation. They could be investigated for novel cyclization strategies to form the indole ring or for the selective introduction of the bromo and amine functionalities under mild conditions.

| Methodology | Potential Advantages | Research Focus | Relevant Findings from Literature |

|---|---|---|---|

| Continuous Flow Synthesis | Improved yield, safety, scalability, and reproducibility. ijprajournal.com | Development of a multi-step flow process for nitration, reduction, and bromination. | Flow chemistry has been successfully applied to synthesize tryptophol (B1683683) and other indole derivatives. researchgate.net It is also effective for reactions involving unstable intermediates. okayama-u.ac.jp |

| Hybrid Biocatalysis/Metal Catalysis | High stereoselectivity, mild reaction conditions, green chemistry. | Enzymatic resolution or asymmetric synthesis to create chiral analogs. | Hybrid systems using MOFs and ketoreductases have been used for synthesizing chiral indole derivatives. acs.org |

| Late-Stage C-H Functionalization | Atom economy, rapid diversification of the core structure. | Selective functionalization of the indole C2, C4, C5, or C6 positions. | Copper-catalyzed methods have been developed for the regioselective C5–H alkylation of functionalized indoles. news-medical.net |

Identification of Novel Biological Targets and Therapeutic Areas

The indole nucleus is a "privileged scaffold" present in a wide array of pharmacologically active molecules. mdpi.com Derivatives of this structure have shown promise in oncology, neurodegenerative diseases, and infectious diseases. mdpi.comnih.gov The specific electronic contributions of the bromine and amine substituents in this compound could modulate its interaction with various biological targets.

Future research should focus on screening this compound against novel targets and in new therapeutic contexts:

Oncology: Many indole-based compounds function as anticancer agents by inhibiting key cellular processes. nih.gov For example, indole derivatives have been developed as inhibitors of protein kinases like VEGFR, which are crucial for tumor angiogenesis. mdpi.comnih.gov Other indole compounds target tubulin polymerization, DNA topoisomerases, or histone deacetylases (HDACs). nih.gov Given this precedent, this compound and its analogs should be evaluated for their potential as inhibitors of these established and emerging cancer targets.

Neurodegenerative Diseases: The indole scaffold is found in molecules designed to treat neurodegenerative disorders. mdpi.com Specifically, indole and isatin (B1672199) derivatives have been investigated as inhibitors of beta-amyloid (Aβ) and tau aggregation, which are pathological hallmarks of Alzheimer's disease. ub.edunih.gov The potential of this compound to modulate these protein aggregation pathways warrants investigation.

Infectious Diseases: Indole-containing compounds have demonstrated antibacterial and antifungal activities. nih.gov Research could explore the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. Molecular docking studies on related compounds suggest potential interactions with microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase. nih.gov

| Potential Therapeutic Area | Potential Biological Target | Rationale Based on Related Indole Compounds |

|---|---|---|

| Oncology | VEGFR, PDGFR, other Tyrosine Kinases | Indole-based drugs like Sunitinib and Nintedanib are multi-targeted tyrosine kinase inhibitors. nih.gov Docking studies suggest indole ligands can be potent protein kinase inhibitors. mdpi.com |

| HDACs, Topoisomerase II, Tubulin | Indole analogs are known to target these fundamental components of cell proliferation and survival. nih.govmdpi.com | |

| Neurodegenerative Diseases | Beta-amyloid (Aβ) and Tau Aggregation | Structurally related indole and isatin derivatives have been synthesized and assayed as inhibitors of Aβ aggregation. ub.edunih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Indole moieties have been incorporated into novel compounds with significant in vitro antibacterial and antifungal activity. nih.gov |

Innovations in Materials Applications and Device Integration

Beyond medicine, indole derivatives are valuable in materials science due to their inherent electronic and photophysical properties. mdpi.com The electron-rich π-conjugated system of this compound, modulated by the electron-withdrawing bromine and electron-donating amine groups, makes it an intriguing candidate for novel organic materials.

Emerging research could investigate its use in:

Organic Electronics: The indole scaffold can be polymerized or used as a building block for organic semiconductors. The specific substitution pattern of this compound could be exploited to tune the HOMO/LUMO energy levels, making it suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Sensing Applications: The amine group can act as a recognition site for various analytes through hydrogen bonding or chemical reaction. This functionality could be leveraged to develop chemosensors where binding of a target molecule induces a change in the compound's fluorescence or conductivity.

Emissive Materials: Functionalized indoles can exhibit fluorescence. The heavy bromine atom could promote intersystem crossing, potentially making derivatives of this compound interesting candidates for phosphorescent organic light-emitting diodes (OLEDs) or as components in advanced imaging probes.

| Potential Application Area | Key Structural Feature | Potential Device/System |

|---|---|---|

| Organic Semiconductors | π-conjugated indole core with donor (amine) and acceptor-like (bromo) influences. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). |

| Chemical Sensors | Reactive/H-bonding 7-amino group and modifiable indole N-H. | Fluorescent or colorimetric sensors for ions or small molecules. |

| Emissive Materials | Tunable fluorescence and potential for phosphorescence (heavy atom effect). | Organic Light-Emitting Diodes (OLEDs), bio-imaging probes. |

Integration of Advanced Computational and Data Science Approaches in Research

Computational chemistry and data science are transforming drug discovery and materials design by enabling rapid screening and prediction of properties. indexcopernicus.com These tools can guide and accelerate experimental research on this compound.

Future work should integrate the following approaches:

Molecular Docking and Virtual Screening: Docking simulations can be used to predict the binding affinity and mode of interaction of this compound with a vast array of protein targets. ijper.orgnih.gov This can help prioritize experimental screening efforts and identify unexpected biological activities.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is obtained, 3D-QSAR models like CoMFA and CoMSIA can be developed. nih.gov These models provide insights into the relationship between the 3D structure of a molecule and its biological activity, guiding the design of more potent and selective analogs. nih.govmdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and photophysical properties of the molecule. This is invaluable for understanding reaction mechanisms and designing new materials with specific optical and electronic characteristics. news-medical.netmdpi.com

Big Data and Automated Synthesis: The use of automated, miniaturized synthesis platforms can generate large datasets on reaction outcomes with diverse building blocks. nih.gov Analyzing this "big synthesis data" with machine learning algorithms can uncover novel reaction conditions, predict the compatibility of different functional groups, and rapidly explore the chemical space around the this compound scaffold. nih.gov

| Approach | Specific Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Screening against libraries of kinases, GPCRs, and other disease-relevant proteins. nih.gov | Identification of novel biological targets and therapeutic hypotheses. |

| 3D-QSAR Modeling | Correlating structural modifications of the scaffold with changes in biological activity. nih.govnih.gov | Rational design of optimized derivatives with enhanced potency and selectivity. |

| Quantum Chemistry (DFT) | Calculation of molecular orbitals, reaction energy barriers, and excited state properties. news-medical.net | Prediction of reactivity, elucidation of reaction mechanisms, and design of novel functional materials. |

| Big Data Analysis / Machine Learning | Analysis of high-throughput synthesis and screening data. nih.gov | Discovery of optimal synthetic routes and prediction of structure-property relationships. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-indol-7-amine, and how can reaction conditions be optimized?

- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as described in a related bromo-indole synthesis, can be adapted. Key steps include:

- Dissolving intermediates in a PEG-400/DMF (2:1) solvent system to enhance solubility and reaction efficiency.

- Using CuI as a catalyst for regioselective coupling (e.g., 50% yield achieved in analogous reactions) .

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, monitored by TLC (Rf ~0.30) .

- Optimization : Adjust reaction time (e.g., 12–24 hours) and stoichiometry (e.g., 1.0 eq CuI) to minimize side products.

Q. How can structural characterization of this compound be rigorously validated?

- Techniques :

- NMR Spectroscopy : Use NMR and NMR in DMSO-d6 to confirm substitution patterns and amine proton environments. For example, aromatic protons in bromo-indoles typically appear as doublets (δ 7.6–8.1 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ionization mode (e.g., FAB-HRMS) to verify molecular weight (e.g., observed [M+H] at m/z 427.0757 in related compounds) .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for target molecule synthesis?

- Regiochemical Control :

- Directed Metalation : Utilize bromine as a directing group for C–H functionalization at the 3-position via palladium or copper catalysis .

- Protecting Groups : Protect the 7-amine with Boc or Fmoc groups to prevent undesired side reactions during cross-coupling (e.g., Suzuki-Miyaura) .

- Case Study : In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, regioselective cyclization was achieved using hydrazine under controlled temperatures (0–25°C), avoiding dibromo byproducts .

Q. How do intermolecular hydrogen-bonding patterns influence the crystallography of this compound derivatives?

- Analysis Framework :

- Graph Set Theory : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R(8) rings) in crystal structures .

- Software Tools : Use SHELXL for refinement and SHELXS/SHELXD for solving crystal structures, leveraging high-resolution data to resolve disorder in amine groups .

Q. What pharmacological screening approaches are suitable for evaluating this compound derivatives?

- In Vitro Assays :

- Enzymatic Inhibition : Test α-glucosidase or kinase inhibition using fluorometric assays (IC determination) .

- Antimicrobial Activity : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields for bromo-indole derivatives be resolved?

- Root Causes :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk decomposition at elevated temperatures.

- Catalyst Purity : Trace moisture in CuI can reduce catalytic efficiency, leading to lower yields .

- Mitigation : Reproduce reactions under inert atmospheres (N/Ar) and pre-dry solvents over molecular sieves.

Methodological Best Practices

Q. What purification techniques maximize recovery of this compound from complex mixtures?

- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel columns for baseline separation of brominated isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.